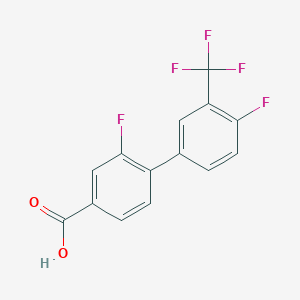

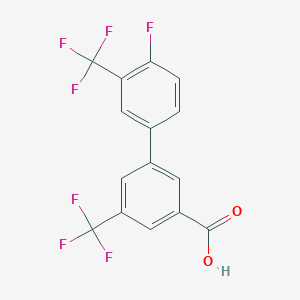

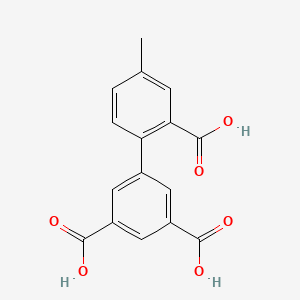

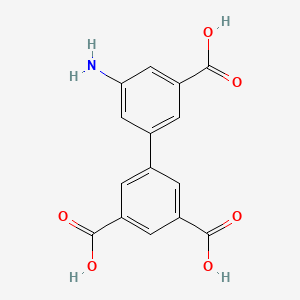

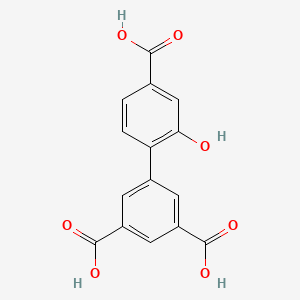

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95%

Vue d'ensemble

Description

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% (4-DCBHA) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 175-180°C and a molecular weight of 214.21 g/mol. 4-DCBHA is a versatile compound with a variety of applications in the fields of chemistry, biology, and medicine. In particular, its use in scientific research has been increasing in recent years, due to its ability to act as a substrate for a variety of enzymes and its ability to interact with a wide range of biological molecules.

Applications De Recherche Scientifique

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% is widely used as a substrate for a variety of enzymes in scientific research. It has been used in studies of the metabolism of fatty acids, as well as in studies of the regulation of gene expression. It has also been used in studies of the biosynthesis of secondary metabolites, such as terpenoids and flavonoids. Additionally, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% has been used in studies of the structure and function of proteins, and in studies of the structure and function of DNA.

Mécanisme D'action

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% acts as a substrate for a variety of enzymes, including lipases, proteases, and glycosidases. It can also interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids. In particular, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% can interact with lipids to form micelles, which can be used to study the structure and function of lipids. Additionally, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% can bind to proteins and nucleic acids, enabling the study of the structure and function of these molecules.

Biochemical and Physiological Effects

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, including lipases and proteases. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. Furthermore, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and widely available compound, and its purity can be easily controlled. Additionally, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% is highly soluble in aqueous solutions, making it easy to work with. However, there are some limitations to the use of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments. For example, it can be difficult to control the concentration of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% in a solution, and it can be difficult to obtain a homogeneous solution. Additionally, 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% is not very stable in the presence of light or heat.

Orientations Futures

The use of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% in scientific research is expected to continue to increase in the future, as its versatility and wide range of applications are further explored. Further research is needed to better understand the biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95%, as well as its potential therapeutic applications. Additionally, further research is needed to develop new methods for the synthesis of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% and to explore its potential uses in industrial processes. Finally, further research is needed to develop new methods for the analysis and characterization of 4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% and its derivatives.

Méthodes De Synthèse

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized through a route involving the reaction of 3,5-dicarboxyphenylacetic acid with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 80°C for 1.5 hours, and the product is then purified by recrystallization from ethanol. The purity of the final product is typically greater than 95%.

Propriétés

IUPAC Name |

5-(4-carboxy-2-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-12-6-7(13(17)18)1-2-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6,16H,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPRZJVVDDLBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691876 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dicarboxyphenyl)-3-hydroxybenzoic acid | |

CAS RN |

1261968-43-7 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.